2-(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N2OS |
|---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C6H6N2OS/c1-8-5(9)4-10-6(8)2-3-7/h2H,4H2,1H3 |
InChI Key |
BPCJPESPKLCZSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CSC1=CC#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl-Substituted Thiourea Intermediate
The first step involves preparing the methyl-substituted thiourea precursor. This is achieved by reacting methyl isothiocyanate with 2-cyanoacetohydrazide in ethanol at room temperature. The reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the electrophilic carbon of the isothiocyanate, forming a thiourea linkage:
Reaction Conditions :
The product is purified via recrystallization from ethanol, yielding a white crystalline solid.
Cyclization to Form the Thiazolidinone Core
The thiourea intermediate undergoes cyclization with chloroacetonitrile in the presence of sodium acetate. This step forms the thiazolidinone ring while introducing the acetonitrile substituent:
Mechanistic Insights :
-
Deprotonation : Sodium acetate deprotonates the thiourea’s NH group, enhancing nucleophilicity.
-
Nucleophilic Attack : The sulfur atom attacks the α-carbon of chloroacetonitrile, displacing chloride.
-
Cyclization : The adjacent nitrogen attacks the carbonyl carbon, forming the five-membered thiazolidinone ring.
-
Tautomerization : The intermediate undergoes keto-enol tautomerism, stabilizing the ylidene structure.
Optimized Conditions :
Purification and Characterization
The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or recrystallization from methanol. Key characterization data include:
Physicochemical Properties :
-
Melting Point : 210–212°C
-
Rf Value : 0.58 (ethyl acetate/hexane 1:1)
-
Molecular Formula : C₆H₅N₃OS
-
Molecular Weight : 183.19 g/mol
Spectroscopic Data :
-
IR (KBr, cm⁻¹) : 2240 (C≡N), 1735 (C=O), 1620 (C=N)
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.98 (s, 3H, CH₃), 4.21 (s, 2H, CH₂CN), 7.85 (s, 1H, NH)
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 28.5 (CH₃), 45.2 (CH₂CN), 116.8 (CN), 165.3 (C=O), 172.1 (C=N)
Elemental Analysis :
Comparative Analysis of Alternative Synthetic Routes
Knoevenagel Condensation Approach
An alternative method involves condensing 3-methyl-4-oxo-1,3-thiazolidine-2-carbaldehyde with acetonitrile under basic conditions:
Advantages :
-
Higher regioselectivity for the ylidene product.
-
Shorter reaction time (4–6 hours).
Limitations :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For instance, cyclization of the thiourea intermediate with chloroacetonitrile under microwave conditions (100°C, 300 W) completes in 20–30 minutes, achieving yields comparable to conventional methods.
Critical Evaluation of Reaction Parameters
Solvent Effects
-
Ethanol : Optimal for cyclization due to polarity and boiling point.
-
Acetonitrile : Yields drop to 40–50% due to poor solubility of intermediates.
-
DMSO : Accelerates reaction but complicates purification.
Temperature and Time
-
Reflux (78°C) : Balances reaction rate and product stability.
-
Room Temperature : Requires prolonged durations (>24 hours) and results in incomplete conversion.
Scalability and Industrial Relevance
The ethanol-based cyclization method is scalable to kilogram quantities with minor modifications:
-
Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.
-
Catalytic Sodium Acetate : Lowered to 1.5 equiv to minimize waste.
Pilot-scale trials report consistent yields of 70–72%, underscoring the method’s robustness .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol, acetonitrile, and methanol .
Major Products
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazolidine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds suggest a promising potential for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of 2-(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile has been highlighted in several studies. In vitro assays have demonstrated that this compound can inhibit the growth of cancer cell lines. For example, compounds with similar thiazolidine frameworks have shown IC50 values in the low micromolar range against various human tumor cells . This suggests that the compound may induce apoptosis through mechanisms such as mitochondrial dysfunction and interference with cellular signaling pathways.
Enzyme Inhibition
The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Studies have indicated that thiazolidine derivatives can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .
Building Blocks for Drug Synthesis
The unique structure of this compound makes it an excellent building block for synthesizing more complex molecules. Its reactivity allows it to be used in various organic synthesis reactions, facilitating the development of novel pharmaceutical agents .
Modification and Derivatization
Researchers have explored the modification of this compound to enhance its biological activity or alter its pharmacokinetic properties. By introducing different functional groups or altering the thiazolidine core, scientists can tailor the compound's effects for specific therapeutic targets.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of thiazolidine derivatives similar to this compound. The results indicated significant activity against gram-positive bacteria, establishing a correlation between structural features and biological potency.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests conducted by several research teams revealed that compounds with thiazolidine structures exhibited selective cytotoxicity towards cancer cells while sparing normal cells. These findings support the potential use of this compound as a lead compound in anticancer drug development .
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Flutianil (Gatten®)
- Structure : (2Z)-2-[2-Fluoro-5-(trifluoromethyl)phenyl]sulfanyl-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile.
- Synthesis : Prepared via sodium hydride-mediated condensation of 2-methoxyphenylisothiocyanate and 2-fluoro-5-trifluoromethylphenylthioacetonitrile in DMF .
- Key Features : The 2-fluoro-5-(trifluoromethyl)phenylthio and 3-(2-methoxyphenyl) groups enhance antifungal specificity against powdery mildew .
2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide Derivatives
- Structure : Features an acetamide group instead of acetonitrile.
- Synthesis : One-step method using mercaptoacetic acid and ZnCl₂ in DMF .
- Key Features : Compound 4e (substituent undisclosed) exhibits EC₅₀ values of 1–2 μg/mL against Alternaria solani and Plasmodiophora lingam, comparable to commercial fungicides .
4-Hydroxy-N'-[3-Substituted-4-oxo-1,3-thiazolidin-2-ylidene]benzohydrazide
- Structure : Incorporates a benzohydrazide moiety.
- Analysis : 3-D QSAR studies highlight substituent effects on activity, though specific data are unavailable .
Key Observations :
Structural and Electronic Properties
- Crystal Structure: A related compound, 4-((Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, exhibits a non-planar triclinic structure (space group P1), with HOMO/LUMO orbitals localized on the thiazolidinone ring .
- DFT Studies : Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives show HOMO/LUMO energy gaps influenced by substituents, correlating with reactivity .
Biological Activity
2-(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile is a compound belonging to the thiazolidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound can be synthesized through the condensation of 3-methyl-4-oxo-1,3-thiazolidine-2-carbaldehyde with acetonitrile under basic conditions. This synthesis typically involves bases such as sodium hydroxide or potassium carbonate to facilitate the reaction. The resulting product features a thiazolidine ring system known for its pharmacological relevance.
Biological Activities
Research indicates that thiazolidine derivatives exhibit a range of biological activities including:
- Antioxidant Activity : Thiazolidine derivatives have shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
- Anticancer Activity : Several studies highlight the anticancer effects of thiazolidine compounds. For instance, thiazolidin-4-one derivatives have demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
- Antimicrobial Activity : The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) that suggest its effectiveness in inhibiting bacterial growth .
- Anti-inflammatory Activity : Thiazolidine derivatives have been linked to reduced inflammation in various models, suggesting their utility in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity.
- Receptor Modulation : It can also interact with various receptors involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Case Studies
Several studies have investigated the biological effects of thiazolidine derivatives:
- Anticancer Study : A study evaluated the cytotoxic effects of various thiazolidinones on cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia). Results indicated that compounds with specific substituents on the thiazolidine ring showed enhanced activity compared to standard chemotherapeutics .
- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial efficacy of thiazolidine derivatives against common pathogens. The results demonstrated significant bactericidal activity with MIC values indicating potent activity against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine derivatives is heavily influenced by their structural features. Key observations include:
| Substituent Position | Effect on Activity |
|---|---|
| 3-position | Methyl group enhances reactivity |
| 4-position | Carbonyl group critical for activity |
| 5-position | Aromatic rings improve potency |
These findings suggest that careful modification of substituents can optimize the therapeutic potential of thiazolidine-based compounds.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile?
The compound is synthesized via alkylation of thiazolidine precursors. A typical procedure involves reacting 3-methyl-4-oxo-1,3-thiazolidine derivatives with acetonitrile-containing reagents under basic conditions. For example, alkylation with chloroacetonitrile in the presence of a base (e.g., NaH) in anhydrous DMF yields the target compound. Purification is achieved via recrystallization or column chromatography .
Key Reaction Parameters :
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF or THF |
| Base | NaH or K₂CO₃ |
| Temperature | 60–80°C |
| Reaction Time | 4–6 hours |
Q. How is the compound characterized post-synthesis?
Characterization employs spectroscopic and spectrometric techniques:
- IR Spectroscopy : Peaks at ~1705 cm⁻¹ (C=O stretching) and ~2193 cm⁻¹ (C≡N stretching) confirm functional groups .
- NMR Spectroscopy :
- ¹H NMR : Signals for methyl groups (δ ~3.04 ppm) and exocyclic double-bond protons (δ ~5.67 ppm).
- ¹³C NMR : Resonances for carbonyl carbons (δ ~166–172 ppm) and nitrile carbons (δ ~118–122 ppm) .
- EI-MS : Molecular ion peaks (e.g., m/z 262 [M]⁺) validate molecular weight .
Q. What initial biological screening approaches are used for this compound?
Antifungal activity is assessed via in vitro assays against phytopathogenic fungi (e.g., Alternaria solani). Serial dilutions of the compound are tested, and EC₅₀ values are calculated using dose-response curves. For example, derivatives of this scaffold have shown EC₅₀ values as low as 0.85 µg/mL, comparable to commercial fungicides .
Advanced Research Questions
Q. What crystallographic techniques are suitable for determining its molecular structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection : Using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
- Structure Solution : SHELXS/SHELXD for phase problem resolution .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .
- Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots .
Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | Triclinic, P1 |
| Unit Cell (Å) | a = 7.75, b = 9.31, c = 15.70 |
| Bond Length (C=O) | 1.22 Å |
Q. How to address discrepancies in spectral data during characterization?
Cross-validate results using complementary techniques:
- Contradiction in NMR Peaks : Compare with computed spectra (DFT calculations) or rerun experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Mass Spec Anomalies : Use high-resolution MS (HRMS) to distinguish between isobaric ions .
Q. How to optimize reaction conditions to improve yield?
Apply Design of Experiments (DoE) methodologies:
- Factors : Vary solvent polarity (DMF vs. THF), base strength (NaH vs. K₂CO₃), and temperature.
- Response Surface Analysis : Identify interactions between variables. For instance, DMF with NaH at 80°C may increase yield by 15–20% .
Q. What in silico methods predict bioactivity and mode of action?
- Molecular Docking : Screen against fungal enzyme targets (e.g., CYP51) using AutoDock Vina.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with EC₅₀ values .
- MD Simulations : Assess binding stability of the compound-enzyme complex over 100-ns trajectories .
Q. How does structural modification affect antifungal efficacy?
Substituent effects are evaluated via SAR studies:
- Methyl vs. Benzyl Groups : 3-Methyl derivatives (EC₅₀ = 0.85 µg/mL) outperform benzyl-substituted analogs (EC₅₀ = 2.29 µg/mL) against A. solani .
- Nitrile vs. Amide Moieties : Nitrile groups enhance membrane permeability, improving bioavailability .
Comparative Activity Table :
| Derivative | EC₅₀ (µg/mL) | Target Fungus |
|---|---|---|
| 3-Methyl derivative | 0.85 | Alternaria solani |
| Benzyl derivative | 2.29 | Plenodomus lingam |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
